molecular formula C7H7BrN4 B6357880 2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1515630-19-9

2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B6357880
CAS RN: 1515630-19-9
M. Wt: 227.06 g/mol
InChI Key: HEXVSUQCHQPVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the empirical formula C6H5BrN4. It is a solid substance .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, such as our compound of interest, can be achieved through various methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another method involves the reaction of 2-aminopyridines with nitriles . More environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and I2/KI have also been used .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Nc1nc2cc(Br)ccn2n1 .


Chemical Reactions Analysis

The conversion of N-(2-pyridyl)guanidines to 2-amino[1,2,4]pyrazolo[1,5-a]pyridines can be achieved through a method based on catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system . Additionally, 2-amino[1,2,4]pyrazolo[1,5-a]pyridines can be obtained in moderate yields by the action of NCS on N-(2-pyridyl)guanidines, followed by treatment with a base .


Physical And Chemical Properties Analysis

The compound “this compound” is a solid substance . Its molecular weight is 213.03 .

Scientific Research Applications

Antibacterial and Antifungal Applications

Research indicates that 1,2,4-triazole derivatives, including 2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine, exhibit significant antibacterial and antifungal properties. These compounds are potent inhibitors of DNA gyrase, topoisomerase IV, and other bacterial enzymes, making them promising candidates for developing new antibiotics against drug-resistant strains of bacteria such as Staphylococcus aureus. Specifically, 1,2,4-triazole hybrids have shown broad-spectrum antibacterial activity, including against S. aureus, highlighting their potential in addressing the urgent need for novel anti-infective agents (Li & Zhang, 2021).

Industrial and Agricultural Use

Apart from their biomedical applications, this compound and related 1,2,4-triazole compounds have found applications in the fine organic synthesis industry. These substances serve as raw materials for producing various industrial and agricultural products, including pesticides, pharmaceuticals, dyes, and corrosion inhibitors. Their utilization extends to the development of heat-resistant polymers and products with fluorescent properties, demonstrating the versatility of 1,2,4-triazoles in applied sciences and biotechnology (Nazarov et al., 2021).

Optical Sensing and Material Science

The triazole ring structure's ability to form coordination and hydrogen bonds makes 1,2,4-triazole derivatives, including this compound, excellent candidates for developing optical sensors. These compounds are used in creating exquisite sensing materials for detecting various chemical species, further highlighting their significance in both biological and medicinal applications (Jindal & Kaur, 2021).

Safety and Hazards

While specific safety and hazard information for “2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine” is not available, a similar compound, 6-Bromo-1,2,4-triazolo[1,5-a]pyridine, has been classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-4-2-6-10-7(9)11-12(6)3-5(4)8/h2-3H,1H3,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXVSUQCHQPVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NN2C=C1Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.